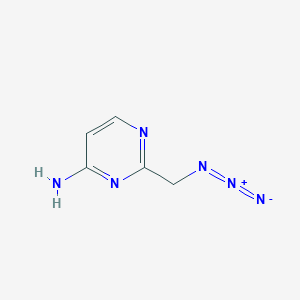

2-(Azidomethyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-4-1-2-8-5(10-4)3-9-11-7/h1-2H,3H2,(H2,6,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMPNQMVJMZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Azidomethyl Pyrimidin 4 Amine

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the Azidomethyl Group

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide (B81097) and a strained cycloalkyne without the need for a metal catalyst. researchgate.netnih.gov This is particularly advantageous for applications in biological systems where the cytotoxicity of copper is a concern. The azidomethyl group of 2-(azidomethyl)pyrimidin-4-amine is a suitable partner for SPAAC reactions.

The reactivity in SPAAC is primarily driven by the ring strain of the cycloalkyne, which significantly lowers the activation energy for the cycloaddition. Various strained alkynes, such as dibenzoannulated cyclooctynes (DIBO, DBCO) and bicyclononynes (BCN), have been developed to optimize reaction kinetics. researchgate.net The reaction of benzyl (B1604629) azide, a close structural analog of the azidomethyl group, with these strained alkynes is well-established and proceeds readily at physiological temperatures. wustl.eduresearchgate.net It is therefore expected that this compound would react efficiently with these reagents to form the corresponding triazole adducts, providing a metal-free route for conjugation.

Reduction Reactions of the Azido (B1232118) Moiety to Aminomethyl Derivatives

The azide group is a versatile precursor to a primary amine. The reduction of the azidomethyl group in this compound yields 2-(aminomethyl)pyrimidin-4-amine, a valuable difunctional building block. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most common and clean approaches.

Catalytic hydrogenation offers a direct and efficient pathway for the reduction of the azide to an amine using hydrogen gas and a metal catalyst. This method avoids harsh chemical reductants and often produces the desired amine in high yield with water and nitrogen gas as the only byproducts. A key challenge is achieving chemoselectivity, specifically reducing the azide without affecting the pyrimidine (B1678525) ring.

Several catalytic systems are effective for this transformation.

Table 2: Common Catalytic Systems for Azide Reduction

| Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm to high pressure), Methanol or Ethanol (B145695) | Highly effective for azide reduction. Can sometimes cause hydrogenolysis of other sensitive groups. The pyrimidine ring is generally stable under mild conditions but can be reduced under harsher conditions. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-70 bar), Acetic Acid or Ethanol | A powerful hydrogenation catalyst. Can reduce the pyrimidine ring to a piperidine (B6355638) or tetrahydropyrimidine (B8763341) derivative, especially in acidic media. researchgate.netresearchgate.net Careful control of conditions is required to selectively reduce the azide. |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (1 atm), Methanol or Water | Reported to be highly chemoselective for the reduction of azides in the presence of other reducible groups like benzyl ethers. This system offers a promising route for the selective synthesis of 2-(aminomethyl)pyrimidin-4-amine. |

The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. For the selective reduction of the azidomethyl group to an aminomethyl group while preserving the aromatic pyrimidine core, a catalyst like Rh/Al₂O₃ or a carefully controlled reaction with Pd/C would be the preferred methods.

Selective Reduction Methodologies

The azidomethyl group (–CH₂N₃) is a key functional handle on the this compound molecule, serving as a precursor to the corresponding primary amine, 2-(aminomethyl)pyrimidin-4-amine. The selective reduction of the azide in the presence of the pyrimidine ring and its amino substituent is a crucial transformation. Several methodologies are established for the reduction of alkyl azides to amines, and their applicability to this specific substrate can be inferred from general chemical principles.

Commonly employed methods include catalytic hydrogenation, Staudinger reduction, and hydride-based reductions.

Catalytic Hydrogenation: This is a widely used method for converting azides to amines. The reaction typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is generally clean and high-yielding. For this compound, this process is expected to selectively reduce the azido group without affecting the aromatic pyrimidine ring or the exocyclic amine.

Staudinger Reaction: The Staudinger reaction offers a mild alternative for azide reduction. It involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. This two-step, one-pot procedure is known for its excellent chemoselectivity, leaving other functional groups intact.

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce alkyl azides to amines. However, their high reactivity may lead to a lack of selectivity, potentially affecting other functional groups on the pyrimidine ring. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, but its effectiveness for azide reduction often requires specific conditions or additives.

The choice of method would depend on the desired reaction conditions and the presence of other sensitive functional groups in a more complex derivative of the parent molecule.

Table 1: Comparison of Potential Selective Reduction Methods

| Method | Reagents | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol, Room Temp, 1 atm H₂ | High yield, clean byproducts (N₂) | Requires specialized hydrogenation equipment |

| Staudinger Reduction | 1. PPh₃2. H₂O | THF or other ethereal solvents, Room Temp | Very mild, highly chemoselective | Stoichiometric amounts of phosphine required |

Nucleophilic Substitution Reactions at the Azidomethyl Carbon

The azidomethyl group is an excellent precursor for introducing a variety of other functional groups via nucleophilic substitution. In these reactions, the carbon atom of the CH₂ group is the electrophilic center, and the azide group (N₃⁻) acts as a good leaving group, analogous to a halide. This reactivity is similar to that observed in benzylic halides and related systems.

Research on analogous structures, such as 2-chloromethyl-2,1-borazaronaphthalene, has demonstrated that a wide array of nucleophiles can displace a leaving group from a pseudobenzylic position. nih.gov By extension, this compound is expected to react with various nucleophiles to afford diverse derivatives.

Suitable nucleophiles include:

Amines: Reaction with primary or secondary amines would lead to the formation of secondary or tertiary amines, respectively, at the 2-methyl position.

Thiols: Thiolates are potent nucleophiles that would readily displace the azide to form the corresponding thioethers.

Alkoxides and Phenoxides: While potentially complicated by the acidity of the 4-amino group, under appropriate basic conditions, alkoxides and phenoxides could be used to form ethers.

Other Nucleophiles: Anions such as cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), and phthalimide (B116566) anion can serve as effective nucleophiles to introduce further chemical diversity. nih.gov

Table 2: Predicted Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

|---|---|---|---|

| Secondary Amine | Piperidine | 2-(Piperidin-1-ylmethyl)pyrimidin-4-amine | Tertiary Amine |

| Thiolate | Sodium thiophenoxide (PhSNa) | 2-((Phenylthio)methyl)pyrimidin-4-amine | Thioether |

| Azide | Sodium azide (NaN₃) | (Re-formation of starting material) | Alkyl Azide |

| Phthalimide | Potassium phthalimide | 2-(((1,3-Dioxoisoindolin-2-yl)methyl)pyrimidin-4-amine | Phthalimide Adduct |

Reactivity of the Pyrimidine Amine Group: Acylation and Alkylation Reactions

The exocyclic amino group at the 4-position of the pyrimidine ring is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation and alkylation. However, a key mechanistic consideration is the competition with the pyrimidine ring nitrogens, which are also nucleophilic. The regioselectivity of these reactions is influenced by steric hindrance, the electronic nature of the electrophile, and the reaction conditions.

Acylation: The reaction of this compound with acylating agents like acyl chlorides or anhydrides is expected to yield N-acylated products. Studies on the acylation of aminopyridines, which are electronically similar to aminopyrimidines, show that the reaction can proceed either directly at the exocyclic amino group or via an initial attack at a ring nitrogen followed by an intramolecular rearrangement. publish.csiro.au For 4-aminopyridine, reaction through a ring N-acetyl intermediate is a known pathway. publish.csiro.au The presence of the 2-(azidomethyl) group may sterically hinder attack at the N1 ring nitrogen, potentially favoring direct acylation at the C4-amino group. The use of a non-nucleophilic base is often required to scavenge the acid byproduct.

Alkylation: Alkylation of the 4-amino group presents a similar challenge of regioselectivity. Alkylating agents can react at the exocyclic amine or at the N1 or N3 ring nitrogens. Generally, alkylation of aminopyrimidines and aminopyridines tends to occur preferentially on the ring nitrogen, leading to the formation of pyridinium- or pyrimidinium-type salts. publish.csiro.au However, selective N-alkylation at the exocyclic amine can sometimes be achieved under specific conditions, for instance by using a strong base to first deprotonate the amino group, thereby increasing its nucleophilicity relative to the ring nitrogens. researchgate.net Some modern methods have been developed for the selective mono-N-alkylation of primary amines in the presence of other nucleophilic sites. chemrxiv.org

The outcome of both acylation and alkylation is a delicate balance of electronic and steric factors, and precise control often requires careful optimization of reaction conditions.

Table 3: Potential Sites of Electrophilic Attack

| Reaction Type | Electrophile Example | Potential Product(s) | Comments |

|---|---|---|---|

| Acylation | Acetyl Chloride (AcCl) | N-(2-(Azidomethyl)pyrimidin-4-yl)acetamide (Exocyclic) and/or N-acetylpyrimidinium salt (Ring N) | Regioselectivity depends on conditions and steric hindrance. publish.csiro.aursc.org |

Application of 2 Azidomethyl Pyrimidin 4 Amine As a Versatile Chemical Building Block and Scaffold

Construction of Complex Heterocyclic Systems via Click Chemistry

The azide (B81097) functionality of 2-(azidomethyl)pyrimidin-4-amine is particularly well-suited for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Among these, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone reaction. nih.gov This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

Synthesis of Novel Pyrimidine-Fused Triazole Architectures

The reaction of this compound with various terminal alkynes provides a straightforward and efficient route to a diverse range of 1,2,3-triazole-linked pyrimidine (B1678525) derivatives. This modular approach allows for the introduction of a wide array of substituents onto the triazole ring, depending on the structure of the alkyne coupling partner. The resulting pyrimidine-triazole hybrids are of significant interest as they combine two pharmacologically important heterocyclic motifs. The triazole ring itself is not just a passive linker but can actively participate in biological interactions. nih.gov The development of such hybrid molecules is a common strategy in drug discovery, aiming to create novel scaffolds with enhanced biological activity. nih.govnih.gov

A general scheme for this synthesis is presented below:

Reaction of this compound with a terminal alkyne to yield a 1,2,3-triazole-pyrimidine hybrid.

This reaction is typically high-yielding and tolerates a wide variety of functional groups on the alkyne partner, making it a powerful tool for generating chemical diversity. nih.gov

Modular Assembly of Biologically Relevant Scaffolds

The pyrimidine core is a constituent of numerous biologically active compounds, including several approved drugs. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov By using this compound as a scaffold, it is possible to systematically synthesize libraries of pyrimidine-triazole hybrids for biological screening.

The "click" methodology allows for the rapid assembly of these complex molecules from simple, readily available starting materials. nih.gov This modularity is highly advantageous in medicinal chemistry, where the ability to quickly generate and test a large number of structural analogs is crucial for the identification of lead compounds. For instance, different substituents on the triazole ring can be systematically varied to explore the structure-activity relationships (SAR) of a particular series of compounds, helping to optimize their biological activity and other properties.

Design of Advanced Molecular Probes and Conjugates

The azide group in this compound is a key functional handle for bioorthogonal chemistry. nih.govnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. website-files.com This property makes azides ideal for the construction of molecular probes and for the site-specific labeling of biomolecules.

Bioorthogonal Labeling Strategies in Chemical Biology Research

The azide group is small, stable, and essentially absent from most biological systems, making it an excellent bioorthogonal handle. nih.govnih.gov It can be readily introduced into biomolecules through metabolic labeling or chemical synthesis. Once incorporated, the azide can be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne or a phosphine (B1218219). nih.gov

The two most common bioorthogonal reactions involving azides are:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). researchgate.netdntb.gov.ua It does not require a toxic copper catalyst, making it suitable for use in living cells and organisms. researchgate.net

Staudinger Ligation : This reaction involves the formation of an amide bond between an azide and a triarylphosphine bearing an ester trap. nih.govwebsite-files.com

Through these reactions, this compound can be used to introduce a pyrimidine moiety onto a target biomolecule, or conversely, the pyrimidine-azide can be used as a probe to detect alkyne-modified biomolecules.

Functionalization of Macromolecules and Surfaces

The same bioorthogonal "click" reactions used for labeling biomolecules can also be employed to functionalize macromolecules and surfaces. For example, a surface can be modified to bear alkyne groups, and then treated with this compound to immobilize the pyrimidine moiety onto the surface. This approach is useful for creating surfaces with specific chemical or biological properties, such as in the development of biosensors or smart materials. rsc.orgresearchgate.net The high efficiency and specificity of click chemistry ensure a high density of functionalization on the surface. rsc.org

Development of Diverse Compound Libraries for Research Screening

The modularity and efficiency of the click reaction make this compound an excellent starting material for the generation of diverse compound libraries for high-throughput screening. By reacting this single building block with a large collection of different alkynes, a library of pyrimidine-triazole hybrids can be rapidly synthesized.

| Starting Material | Reaction Partner | Reaction Type | Product Class | Potential Application |

| This compound | Diverse Terminal Alkynes | CuAAC | Pyrimidine-Triazole Hybrids | Drug Discovery Screening |

| This compound | Alkyne-modified Biomolecule | SPAAC/CuAAC | Labeled Biomolecules | Chemical Biology Research |

| This compound | Alkyne-functionalized Surface | CuAAC | Functionalized Surfaces | Materials Science, Biosensors |

This parallel synthesis approach allows for the creation of a large number of distinct compounds in a short amount of time, which can then be screened against a variety of biological targets to identify new hits for drug discovery or to probe biological pathways. The structural diversity of the library can be easily tuned by varying the alkyne coupling partners.

Computational and Theoretical Studies on 2 Azidomethyl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic distribution and orbital energies, which are fundamental to predicting chemical behavior.

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Electron Density

DFT calculations are a mainstay in modern computational chemistry for predicting the electronic structure of molecules. core.ac.ukdergipark.org.tr For 2-(azidomethyl)pyrimidin-4-amine, DFT analysis, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), could provide valuable insights into its molecular geometry and electronic properties. core.ac.ukiiste.org The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for determining the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, the likely targets for nucleophiles. dergipark.org.tr

The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr Furthermore, the molecular electrostatic potential (MEP) map, derived from the electron density, would visually represent the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. This allows for the prediction of sites for electrophilic and nucleophilic attack. dergipark.org.tr

Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. dergipark.org.tr |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule with potential for strong intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from DFT calculations.

Elucidation of Reaction Transition States and Energy Profiles for Transformations

DFT is a powerful tool for investigating reaction mechanisms by locating transition states (TS) and calculating the activation energies. nih.govresearchgate.net The azido (B1232118) group in this compound is a high-energy functional group capable of various transformations, such as cycloadditions or nitrene formation upon thermal or photochemical activation. nih.govnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a more complex environment, such as in solution or interacting with a biological target like a protein. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to study its interaction with a target protein. mdpi.com This would involve placing the molecule in the binding site of the protein and simulating the system's dynamics in a solvent environment. The simulation would reveal the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and the conformational changes that may occur upon binding. mdpi.comnih.govaip.org Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms throughout the simulation can provide information on the stability and flexibility of the complex. mdpi.com

In Silico Modeling of Ligand-Target Interactions for Scaffold Optimization

In silico modeling plays a crucial role in modern drug discovery by predicting how a molecule might interact with a biological target, thereby guiding the design of more potent and selective compounds.

Molecular Docking Studies for Hypothetical Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, this involves docking a small molecule (ligand) into the binding site of a target protein. mdpi.comresearchgate.net For this compound, molecular docking could be used to explore its potential binding modes with various enzymes or receptors where pyrimidine (B1678525) derivatives are known to be active. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results of a docking study can identify key amino acid residues involved in the binding and suggest potential modifications to the ligand to improve its interaction with the target. nih.gov

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | LEU83, LYS33, GLN131 |

| Dihydrofolate Reductase (DHFR) | -7.5 | ILE7, PHE31, ARG57 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | MET793, LYS745, ASP855 |

Note: This data is hypothetical and for illustrative purposes. The choice of target proteins is based on the known activities of other pyrimidine derivatives.

Prediction of Structure-Activity Relationships based on Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govscielo.br By correlating molecular descriptors (physicochemical, electronic, and steric properties) with biological activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. benthamdirect.comtandfonline.com

For this compound, a QSAR study would involve designing a series of derivatives with variations at different positions of the pyrimidine ring or the azidomethyl group. Computational descriptors for these derivatives, such as lipophilicity (logP), molar refractivity, and quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges), would be calculated. nih.gov These descriptors would then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares. nih.govscielo.br A predictive QSAR model could then guide the optimization of the scaffold to enhance its desired biological activity. tandfonline.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is fundamental in confirming its identity and in identifying transient intermediates during a chemical reaction. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of a compound's molecular formula.

In the context of the synthesis of 2-(azidomethyl)pyrimidin-4-amine, HRMS can be employed to monitor the progress of the reaction and to identify key intermediates. For instance, in a potential synthetic route involving the azidation of a precursor like 2-(chloromethyl)pyrimidin-4-amine (B1287403), HRMS could detect the starting material, the final product, and any short-lived species. The technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and a Potential Precursor

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ |

| This compound | C₅H₆N₆ | 151.0727 |

| 2-(Chloromethyl)pyrimidin-4-amine | C₅H₆ClN₃ | 144.0272 |

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy provides a deeper understanding of molecular structure by revealing correlations between different nuclei. wikipedia.org Techniques such as COSY, HSQC, and HMBC are instrumental in assigning the complex proton and carbon spectra of this compound. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the proton on C5 and the proton on C6 of the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. wikipedia.org It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). wikipedia.org It is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the protons of the azidomethyl group would show a correlation to the C2 and potentially the C4 carbons of the pyrimidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| -CH₂-N₃ | ~4.5 | ~50 | C2, C4 |

| -NH₂ | ~6.5 | - | C4, C5 |

| H5 | ~6.0 | ~105 | C4, C6 |

| H6 | ~8.0 | ~158 | C2, C4, C5 |

| C2 | - | ~160 | - |

| C4 | - | ~165 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. nih.gov Each functional group has characteristic vibrational frequencies, providing a molecular "fingerprint". nih.govnih.gov

For this compound, the most prominent and diagnostic feature in its IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching of the azide (B81097) group (-N₃), typically appearing around 2100 cm⁻¹. mdpi.com The presence of the primary amine (-NH₂) group would be indicated by two medium-to-weak bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. libretexts.orgorgchemboulder.com The C-N stretching vibrations of the pyrimidine ring and the amine substituent would appear in the fingerprint region (1335-1250 cm⁻¹ for aromatic amines). orgchemboulder.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretch of the azide group, often weak in the IR, may be more prominent in the Raman spectrum. The pyrimidine ring vibrations would also give rise to characteristic Raman signals. researchgate.net These techniques are also highly effective for real-time reaction monitoring, for instance, by observing the disappearance of a C-Cl stretching band and the appearance of the N₃ stretching band during synthesis.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | ~2100 (Strong, Sharp) | Weak |

| Azide (-N₃) | Symmetric stretch | Weak | ~1250 (Strong) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H stretch | 3400-3250 (Two bands, Medium) | Weak |

| Primary Amine (-NH₂) | N-H bend | 1650-1580 (Medium) | Medium |

| Aromatic C-N | Stretch | 1335-1250 (Strong) | Medium |

| Pyrimidine Ring | Ring vibrations | Various bands in fingerprint region | Various bands in fingerprint region |

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov Obtaining a suitable single crystal of this compound would allow for the unequivocal confirmation of its molecular structure.

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern its solid-state packing. Key interactions would likely include hydrogen bonding between the amino group of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule. The azide group, while not a strong hydrogen bond acceptor, can participate in weaker intermolecular interactions. The arrangement of the molecules in the crystal lattice, influenced by these interactions, can have a significant impact on the compound's physical properties, such as its melting point and solubility. In the absence of experimental data, computational modeling can provide insights into the likely crystal packing and intermolecular interactions. For instance, the crystal structure of a related compound, 2-chloro-pyrimidin-4-amine, reveals that the molecules are linked by pairs of N-H⋯N hydrogen bonds. nih.gov

Table 4: Predicted Key Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | -NH₂ | Pyrimidine Ring Nitrogen |

| Dipole-Dipole | Azide group, Pyrimidine ring | Azide group, Pyrimidine ring |

| van der Waals | Entire molecule | Entire molecule |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Pathways for the Azidomethyl and Pyrimidine (B1678525) Moieties

The future exploration of 2-(azidomethyl)pyrimidin-4-amine will heavily rely on dissecting and harnessing the distinct reactivity of its azidomethyl and pyrimidine components. The azide (B81097) group is a versatile functional group known for a variety of transformations. While its use in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, is well-established, further research can delve into less common but equally powerful reactions. For instance, the photochemical reactivity of azides could be investigated. Irradiation of similar 6-azidouracil derivatives has been shown to induce ring expansion, leading to the formation of 1,3,5-triazepine systems, or ring contraction to hydantoins, depending on the reaction conditions. rsc.org Exploring such light-induced transformations with this compound could yield novel heterocyclic systems with unique properties. Additionally, the Staudinger ligation with phosphines to form aza-ylides offers a metal-free pathway to bioconjugates.

Simultaneously, the pyrimidine ring itself offers avenues for novel reactivity. The reactivity of the pyrimidine core is highly dependent on its substituents. Studies on related 2-sulfonylpyrimidines have demonstrated that the electronic nature of substituents can be finely tuned to control reaction rates over several orders of magnitude, enabling highly selective covalent modification of biological targets like cysteine residues in proteins. nih.gov Future work could explore how the azidomethyl group influences the electronic character of the pyrimidine ring in this compound and how the amine at the C4 position can be used as a handle for further functionalization through reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. nih.gov

Integration into Advanced Materials Science and Polymer Chemistry Research

The pyrimidine nucleus is a valuable component in the design of functional polymers and advanced materials. Its inherent properties, including thermal stability and the capacity for hydrogen bonding, make it an attractive building block. Research has demonstrated the synthesis of polymers incorporating pyrimidine bases for applications such as chemically amplified resists in deep-UV photolithography. scispace.com The azidomethyl group on this compound provides a perfect anchor point for polymerization or for grafting the molecule onto polymer backbones.

Future research could focus on creating novel polymers where the this compound unit is either a monomer or a pendant group. For example, using the azide for "click" polymerization with di-alkyne monomers could produce highly functionalized, nitrogen-rich polymers. Such materials could be investigated for their gas sorption properties, as chelating agents for metals, or as porous organic polymers for catalysis. acs.org Furthermore, the amine and pyrimidine nitrogens could be protonated or quaternized, introducing charge into the polymer and making it suitable for applications as a solid polymer electrolyte or as a component in flexible supercapacitors. researchgate.net The potential for creating materials with tunable electronic and photophysical properties by leveraging the pyrimidine core is a significant area for future investigation.

Innovative Strategies for Scaffold Diversification and Lead Structure Generation

In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" because it is a core component in a vast number of biologically active compounds, including 22 FDA-approved anticancer drugs. nih.govnih.gov The 4-aminopyrimidine (B60600) substructure, in particular, is known to form crucial hydrogen bonds with the hinge region of many protein kinases, making it a cornerstone for the design of kinase inhibitors. nih.gov this compound is an ideal starting point for generating diverse libraries of potential drug candidates.

Innovative strategies will focus on using this compound as a platform for scaffold diversification. The azide group serves as a versatile handle for elaboration using click chemistry, allowing for the rapid and efficient attachment of a wide array of fragments to build molecular complexity. This approach is highly compatible with fragment-based drug discovery (FBDD), where initial low-molecular-weight fragment hits are grown or elaborated to increase potency. acs.org Furthermore, DNA-encoded library technology (DELT) could be employed, where the unique reactivity of the azide is used to link the pyrimidine scaffold to DNA tags, enabling the synthesis and screening of libraries containing billions of molecules to identify potent ligands for therapeutic targets. nih.govacs.org By combining the established biological relevance of the aminopyrimidine core with the synthetic versatility of the azidomethyl group, researchers can generate novel lead structures for a wide range of diseases. gsconlinepress.comorientjchem.org

Development of Automated Synthesis and High-Throughput Screening Methodologies

To fully realize the potential of this compound in drug discovery and materials science, the development of efficient and automated synthetic methods is crucial. While traditional multi-step syntheses can produce the compound, future efforts will likely focus on more streamlined approaches. Multicomponent reactions, which allow for the assembly of complex molecules like pyrimidines from three or more simple starting materials in a single step, are particularly attractive. acs.orgorganic-chemistry.org These reactions are often highly regioselective and amenable to automation and parallel synthesis, facilitating the rapid production of a library of analogs. Microwave-assisted organic synthesis could also be employed to significantly reduce reaction times and improve yields, as has been demonstrated for other pyrimidine derivatives. thieme-connect.de

Once libraries of compounds derived from this compound are generated, high-throughput screening (HTS) becomes essential for identifying molecules with desired properties. nih.gov HTS allows for the rapid testing of thousands or even millions of compounds against biological targets or for specific material properties. thermofisher.com The development of focused screening libraries, where compounds are designed with properties that increase the likelihood of hitting a particular target class (e.g., kinases), can make these campaigns more efficient. thermofisher.com Integrating automated synthesis platforms with HTS will create a powerful workflow for accelerating the discovery of new drugs and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Azidomethyl)pyrimidin-4-amine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the azidomethyl position using sodium azide and a halogenated precursor under reflux in polar aprotic solvents (e.g., DMF or DMSO). Reaction temperature (60–80°C) and stoichiometric ratios of reagents significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts like unreacted intermediates or azide dimerization products .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound, and how can data discrepancies be resolved?

- Methodological Answer :

- 1H/13C NMR : Confirms the pyrimidine core and azidomethyl group via characteristic shifts (e.g., pyrimidine C4-amine proton at δ 6.8–7.2 ppm, azide N3 stretch at ~2100 cm⁻¹ in IR).

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₅H₆N₆: 151.0729).

- X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry. Discrepancies between theoretical and observed data may arise from solvent effects or impurities; cross-validation with multiple techniques is advised .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) improve reaction design for modifying the azidomethyl group in this compound?

- Methodological Answer : DFT calculations predict transition-state geometries and regioselectivity in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). By modeling electron density distributions, researchers can optimize solvent systems (e.g., aqueous vs. organic) and catalyst choices (e.g., Cu(I) vs. Ru(II)) to enhance reaction efficiency. Computational workflows also screen for steric hindrance at the azidomethyl site, guiding synthetic prioritization .

Q. What strategies can address contradictory bioactivity data for this compound across different assay systems?

- Methodological Answer : Contradictions often stem from assay-specific variables:

- Solubility : Use standardized DMSO stock solutions (<0.1% v/v) to avoid solvent interference.

- Cell permeability : Validate membrane penetration via LC-MS quantification of intracellular concentrations.

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to distinguish true activity from artifacts. Statistical meta-analysis of dose-response curves across replicates reduces false positives .

Q. How can researchers optimize regioselectivity in nucleophilic substitution reactions at the azidomethyl position?

- Methodological Answer : Regioselectivity is influenced by:

- Leaving group ability : Bromine > chlorine in halogenated precursors.

- Solvent polarity : High polarity (e.g., DMF) stabilizes transition states for SN2 mechanisms.

- Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, minimizing side reactions. Pre-activation of the pyrimidine core with Lewis acids (e.g., ZnCl₂) enhances electrophilicity at the azidomethyl site .

Q. What are the best practices for long-term storage of this compound to maintain stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent azide degradation via light or moisture. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR. For aqueous solutions, add stabilizers like EDTA (0.1 mM) to chelate metal ions that catalyze decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.